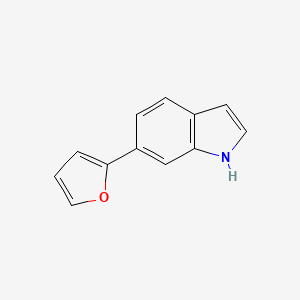

6-(furan-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOMEJBHZIMBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696281 | |

| Record name | 6-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-35-8 | |

| Record name | 6-(2-Furanyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)-1H-indole from 6-bromo-1H-indole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-(furan-2-yl)-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and high-yielding method for C-C bond formation between 6-bromo-1H-indole and a furan-based organoboron reagent. This document delves into the mechanistic underpinnings of the reaction, explores critical parameters for optimization, provides step-by-step experimental procedures, and discusses alternative synthetic strategies. The content is designed for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Furanyl-Indole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, leading to a diverse chemical space for therapeutic exploration.[4][5][6] When coupled with other heterocyclic systems, such as furan, the resulting hybrid molecules often exhibit unique pharmacological profiles. The target molecule, this compound, combines these two important pharmacophores, making it a highly attractive building block for the synthesis of novel therapeutic agents, with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[1][5][6]

The synthetic challenge lies in the efficient and selective formation of the C-C bond between the C6 position of the indole ring and the C2 position of the furan ring. This guide focuses on modern catalytic methods that overcome the limitations of classical organic synthesis.

Strategic Overview: Palladium-Catalyzed Cross-Coupling Reactions

The formation of an aryl-heteroaryl bond, as required for the synthesis of this compound from 6-bromo-1H-indole, is most effectively achieved through palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions offer high functional group tolerance, excellent yields, and predictable regioselectivity. Two primary strategies stand out for this transformation:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (6-bromo-1H-indole) with an organoboron reagent (furan-2-boronic acid or its esters). It is widely favored due to the low toxicity of boron reagents, their stability to air and moisture, and generally mild reaction conditions.[10][11]

-

Stille Coupling: This method couples the organohalide with an organotin compound (e.g., 2-(tributylstannyl)furan). While extremely powerful and tolerant of a wide range of functional groups, the high toxicity of organotin reagents and the difficulty in removing tin byproducts make it a less desirable choice from a green chemistry and process safety perspective.[12]

Given its superior safety profile, environmental compatibility, and broad applicability, the Suzuki-Miyaura coupling is the recommended and primary focus of this guide.

The Core Directive: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction provides a reliable pathway to this compound. Success hinges on a rational selection of catalyst, ligand, base, and solvent, all of which are interdependent.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism is crucial for troubleshooting and optimization. The cycle proceeds through three fundamental steps, facilitated by a Palladium(0) active species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indole, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The furan group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.

-

Reductive Elimination: The two coupled fragments (indole and furan) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: Parameter Optimization

The selection of each reaction component is a critical decision that directly influences yield, purity, and reaction time.

-

Palladium Precatalyst & Ligand: While simple sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, modern, pre-formed catalysts often provide superior results. Buchwald and Hartwig have developed highly efficient precatalysts that employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[13] These ligands promote the oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition and leading to higher turnover numbers. For heteroaryl couplings, a catalyst system like PdCl₂(dppf) or a combination of Pd₂(dba)₃ with a ligand like SPhos is often a robust starting point.[10][13]

-

The Indole N-H Proton: The acidic proton on the indole nitrogen can potentially interfere with the catalytic cycle. While N-protection (e.g., with a Boc or SEM group) is a viable strategy, it adds steps to the overall synthesis. Modern catalyst systems are often tolerant of free N-H groups, especially when an appropriate base is used.[13][14] Direct coupling on the unprotected 6-bromo-1H-indole is often feasible and more step-economical.

-

Base and Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging couplings. The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). A mixture of an organic solvent like dioxane, DME, or toluene with water is standard, as water helps to dissolve the base and facilitate the formation of the boronate "ate" complex.[14][15]

A Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using standard laboratory equipment.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indole (1.0 eq), furan-2-boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-bromo-1H-indole is consumed (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[16]

Data Presentation: Expected Outcomes and Characterization

The following table summarizes typical reaction parameters and expected results.

| Parameter | Value/Condition | Rationale |

| Substrate Ratio | 1.2 eq Furan-2-boronic acid | Ensures complete consumption of the limiting halide. |

| Catalyst Loading | 3 mol % Pd(dppf)Cl₂ | Balances reaction efficiency with cost and ease of removal. |

| Base | 2.5 eq K₂CO₃ | Effective base for boronic acid activation. |

| Solvent | Dioxane/H₂O (4:1) | Good solvent for both organic and inorganic reagents. |

| Temperature | 90 °C | Promotes reaction rate without significant decomposition. |

| Expected Yield | 75-95% | Typical range for this type of optimized coupling. |

Product Characterization:

-

Appearance: Off-white to pale yellow solid.

-

Spectroscopic Data: The identity and purity of the product should be confirmed by standard spectroscopic methods. The expected NMR shifts are influenced by the solvent used. Representative data would show characteristic peaks for the indole and furan protons. Fluorescence spectroscopy can also be a useful characterization tool for indole derivatives.[19][20]

Alternative & Emerging Synthetic Approaches

Stille Cross-Coupling

As an alternative, the Stille coupling using 2-(tributylstannyl)furan can be employed. This reaction is often performed under anhydrous conditions with a catalyst like Pd(PPh₃)₄ in a solvent such as THF or toluene. While effective, the protocol requires careful handling of toxic organotin reagents and rigorous purification to remove tin byproducts.

Microwave-Assisted Synthesis

The integration of microwave-assisted organic synthesis (MAOS) offers a significant acceleration of cross-coupling reactions.[21][22] By applying microwave irradiation, the reaction time for the Suzuki coupling described above can often be reduced from hours to minutes (typically 10-30 minutes), frequently leading to improved yields and cleaner reaction profiles.[23][24][25] The protocol is adapted by running the reaction in a sealed microwave vessel at an elevated temperature (e.g., 120-150 °C).

Conclusion

The synthesis of this compound from 6-bromo-1H-indole is most reliably and safely achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By carefully selecting a modern catalyst system, an appropriate base, and a suitable solvent, this transformation can be performed in high yield on the unprotected indole substrate. This approach is efficient, scalable, and aligns with the principles of modern, sustainable chemical synthesis. The resulting furanyl-indole scaffold serves as a critical starting material for the development of next-generation therapeutics, empowering further innovation in drug discovery.[1][5][6]

References

- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health.

- Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health.

- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications.

- Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. ACS Publications.

- Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. ACS Publications.

- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate.

- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr.

- Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks.

- 6-FURAN-2-YL-1H-INDOLE (CAS No. 885273-35-8) SDS. Guidechem.

- Suzuki Coupling. Organic Chemistry Portal.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health.

- 6-Bromoindole 96 52415-29-9. Sigma-Aldrich.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.

- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.

- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.

- 6-BROMO-2-PHENYL-1H-INDOLE synthesis. ChemicalBook.

- 885273-35-8(6-FURAN-2-YL-1H-INDOLE) Product Description. ChemicalBook.

- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications.

- Indole – a promising pharmacophore in recent antiviral drug discovery. National Institutes of Health.

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate.

- Preparation method of 6-bromoindole derivative. Google Patents.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health.

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health.

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. 885273-35-8 CAS MSDS (6-FURAN-2-YL-1H-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. ijrpr.com [ijrpr.com]

- 22. mdpi.com [mdpi.com]

- 23. sciforum.net [sciforum.net]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-(furan-2-yl)-1H-indole

The Imperative for Spectroscopic Verification

The fusion of the indole and furan ring systems in 6-(furan-2-yl)-1H-indole creates a unique electronic and structural landscape. Indole derivatives are foundational scaffolds in numerous pharmaceuticals and natural products, while the furan moiety is also a key component in biologically active molecules.[4] The precise arrangement and connectivity of these two rings dictate the molecule's chemical properties and biological interactions. Therefore, rigorous spectroscopic analysis is not merely a characterization step but a prerequisite for reliable downstream applications, ensuring that the correct isomer has been synthesized and is of sufficient purity.

This guide outlines a comprehensive workflow for acquiring and interpreting the key spectroscopic data—¹H NMR, ¹³C NMR, MS, and IR—that together form a unique "fingerprint" for this compound.

Figure 1: A comprehensive workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will provide definitive information on the number, connectivity, and chemical environment of all protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on the known spectra of indole and furan, with adjustments for the electronic effects of the substituent groups.[5][6][7] The indole N-H proton is expected to be the most downfield signal, its exact position being sensitive to solvent and concentration.[8] The furan protons will appear in the aromatic region, with characteristic coupling constants.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom # | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| NH -1 | 10.0 - 11.5 | br s | - | Indole N-H |

| H -2 | 7.1 - 7.3 | m | ~2.5, ~1.0 | Indole C2-H |

| H -3 | 6.5 - 6.7 | dd | ~3.0, ~2.0 | Indole C3-H |

| H -4 | 7.5 - 7.7 | d | ~8.5 | Indole C4-H |

| H -5 | 7.2 - 7.4 | dd | ~8.5, ~1.5 | Indole C5-H |

| H -7 | 7.6 - 7.8 | d | ~1.5 | Indole C7-H |

| H -3' | 6.4 - 6.6 | dd | ~3.5, ~1.8 | Furan C3'-H |

| H -4' | 6.3 - 6.5 | dd | ~3.5, ~0.8 | Furan C4'-H |

| H -5' | 7.4 - 7.6 | dd | ~1.8, ~0.8 | Furan C5'-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom # | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| C -2 | 123 - 126 | Indole C2 |

| C -3 | 102 - 105 | Indole C3 |

| C -3a | 127 - 130 | Indole C3a |

| C -4 | 120 - 123 | Indole C4 |

| C -5 | 118 - 121 | Indole C5 |

| C -6 | 130 - 133 | Indole C6 |

| C -7 | 110 - 113 | Indole C7 |

| C -7a | 135 - 138 | Indole C7a |

| C -2' | 153 - 156 | Furan C2' |

| C -3' | 105 - 108 | Furan C3' |

| C -4' | 111 - 114 | Furan C4' |

| C -5' | 141 - 144 | Furan C5' |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.[9]

-

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulate matter.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any microparticulates.[8]

-

-

Data Acquisition:

-

Record spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.

-

Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

-

To aid in definitive assignments, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Causality in Experimental Design

-

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if the N-H proton signal is too broad or exchanges, DMSO-d₆ is an excellent alternative that often sharpens N-H signals.

-

2D NMR: For a molecule with multiple aromatic signals in crowded regions, 1D spectra alone can be ambiguous. COSY is essential to trace the proton connectivity within the indole and furan rings independently. HSQC provides an undeniable link between a proton and the carbon it is attached to, making carbon assignments straightforward and validating the structural hypothesis.

Figure 2: Logical workflow for NMR signal assignment using 2D correlation experiments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as the ultimate confirmation of its identity.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₂H₉NO.[10]

-

Molecular Weight: 183.21 g/mol

-

Exact Mass: 183.06841

-

Expected Ion: In high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z of 184.07569.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile.

-

-

Ionization Method Selection:

-

Electrospray Ionization (ESI): This is the preferred method for obtaining the molecular ion with minimal fragmentation.[11] It is a "soft" technique ideal for confirming molecular weight. It can be run in positive ion mode to detect the [M+H]⁺ ion.

-

Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, causing fragmentation.[11][12] While it may not always show a strong molecular ion peak (M⁺· at m/z 183), it provides a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

-

-

Data Acquisition:

-

Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum over a relevant m/z range (e.g., 50-500 amu).

-

The instrument's high resolving power will allow for the determination of the exact mass to four decimal places, enabling the calculation of the elemental formula.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[13]

Predicted IR Absorption Data

The IR spectrum will confirm the presence of the key functional groups: the indole N-H, aromatic C-H, and the furan's C-O-C ether linkage.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400 - 3450 | N-H stretch | Indole N-H |

| 3100 - 3150 | C-H stretch | Aromatic C-H |

| 1580 - 1620 | C=C stretch | Aromatic Rings |

| 1450 - 1500 | C=C stretch | Aromatic Rings |

| 1230 - 1260 | C-N stretch | Indole C-N |

| 1050 - 1150 | C-O-C stretch | Furan Ether |

| 730 - 770 | C-H out-of-plane bend | Ortho-disubstituted Benzene Ring |

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation.[14][15]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15]

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.[16]

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft wipe to prevent cross-contamination.

-

Conclusion

The structural integrity of this compound must be unequivocally established before its use in any research or development context. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a multi-faceted and robust analytical approach. By following the detailed protocols and using the predictive data within this guide, researchers can confidently acquire and interpret the necessary spectroscopic information to verify the synthesis, confirm the structure, and assess the purity of this promising heterocyclic compound. This self-validating workflow ensures data integrity and supports the advancement of reliable scientific discovery.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website.[16]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI, Mona Department of Chemistry.

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services Ltd.[13]

-

JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO Inc.[14]

-

Bishop, G. W., et al. (2016). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH.[2]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from YouTube.[5]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from RTI Laboratories.[15]

-

Benchchem. (2025). Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. Retrieved from Benchchem.[17]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide. Retrieved from RSIS International.[1]

-

ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from ACS Publications.[18]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from Wiley Online Library.[19]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Retrieved from ACS Publications.[20]

-

University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from University of Florida Chemistry Department.[21]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from Wiley Online Library.[22]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from ACD/Labs.[11]

-

Jardine, R. V., & Brown, R. K. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Retrieved from University of Alberta.[6]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from Emory University Chemistry Department.[12]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from Bitesize Bio.[23]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Retrieved from The Royal Society of Chemistry.[24]

-

Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from Benchchem.[8]

-

Benchchem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds. Retrieved from Benchchem.[9]

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from Taylor & Francis Online.[25]

-

ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from ResearchGate.[26]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from HMDB.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry.[27]

-

PubMed. (2018). Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ. Retrieved from PubMed.[28]

-

Benchchem. (2025). Spectroscopic properties of furan and its derivatives. Retrieved from Benchchem.[3]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Retrieved from CORE.[29]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry.[30]

-

ChemicalBook. (n.d.). 885273-35-8(6-FURAN-2-YL-1H-INDOLE) Product Description. Retrieved from ChemicalBook.[10]

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from ResearchGate.[31]

-

ResearchGate. (n.d.). Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ. Retrieved from ResearchGate.[4]

-

NET. (n.d.). Supplementary Materials Enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. Retrieved from NET.[32]

-

Journal of the Chemical Society (Resumed). (n.d.). Reactions of furan compounds. Part VI. Formation of indole, pyrrocoline, and carbazole during the catalytic conversion of furan into pyrrole. Retrieved from RSC Publishing.[33]

-

National Institute of Standards and Technology. (n.d.). Furan - the NIST WebBook. Retrieved from NIST.[34]

-

PMC - NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from PMC.[35]

-

ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Retrieved from ResearchGate.[7]

-

PubMed. (n.d.). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Retrieved from PubMed.[36]

-

Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved from METU Open Access.[37]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from ResearchGate.[38]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from ResearchGate.[39]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 885273-35-8 CAS MSDS (6-FURAN-2-YL-1H-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 14. jascoinc.com [jascoinc.com]

- 15. rtilab.com [rtilab.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. as.uky.edu [as.uky.edu]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. bitesizebio.com [bitesizebio.com]

- 24. ias.ac.in [ias.ac.in]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. rsc.org [rsc.org]

- 28. Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. rsc.org [rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

- 33. 19. Reactions of furan compounds. Part VI. Formation of indole, pyrrocoline, and carbazole during the catalytic conversion of furan into pyrrole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 34. Furan [webbook.nist.gov]

- 35. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 38. globalresearchonline.net [globalresearchonline.net]

- 39. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-(furan-2-yl)-1H-indole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-(furan-2-yl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR analysis for this specific heterocyclic compound. The guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, outlines rigorous experimental protocols for data acquisition, and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation.

Introduction: The Structural Significance of this compound

The this compound scaffold represents a unique conjunction of two fundamental five-membered aromatic heterocycles: indole and furan. The indole nucleus is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Similarly, the furan ring is a key structural component in numerous bioactive molecules. The direct linkage of these two rings at the indole C6 and furan C2 positions creates a conjugated system with distinct electronic properties that are reflected in its NMR spectra. A thorough understanding of the NMR characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Spectral Features

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the this compound molecule is presented below.

Figure 1. Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The expected ¹H NMR chemical shifts (δ) for this compound in a non-polar solvent like CDCl₃ are summarized in Table 1. The furan ring, being an electron-rich aromatic system, will influence the chemical shifts of the indole protons, particularly those on the benzene portion of the indole ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | 8.1 - 8.3 | br s | - | The indole N-H proton typically appears as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration.[2] |

| H2 | 7.2 - 7.4 | t | J(H2,H3) ≈ 2.5-3.0, J(H1,H2) ≈ 2.0-2.5 | The H2 proton of the indole ring is expected to be a triplet due to coupling with H3 and the N-H proton. |

| H3 | 6.5 - 6.7 | dd | J(H2,H3) ≈ 2.5-3.0, J(H3,H1) ≈ 2.0-2.5 | The H3 proton will appear as a doublet of doublets due to coupling with H2 and the N-H proton. |

| H4 | 7.6 - 7.8 | d | J(H4,H5) ≈ 8.0-8.5 | H4 is ortho to the electron-donating nitrogen and will be in a relatively clean environment, appearing as a doublet. |

| H5 | 7.1 - 7.3 | dd | J(H4,H5) ≈ 8.0-8.5, J(H5,H7) ≈ 0.5-1.0 | H5 will be a doublet of doublets, showing a large ortho coupling to H4 and a small meta coupling to H7. |

| H7 | 7.5 - 7.7 | d | J(H5,H7) ≈ 0.5-1.0 | H7 is expected to be a doublet due to meta coupling with H5. The presence of the furan at C6 will likely deshield this proton. |

| H3' | 6.4 - 6.6 | dd | J(H3',H4') ≈ 3.0-3.5, J(H3',H5') ≈ 0.5-1.0 | The protons of the furan ring have characteristic chemical shifts.[3] H3' will be a doublet of doublets. |

| H4' | 6.3 - 6.5 | dd | J(H3',H4') ≈ 3.0-3.5, J(H4',H5') ≈ 1.5-2.0 | H4' will also be a doublet of doublets. |

| H5' | 7.4 - 7.6 | dd | J(H4',H5') ≈ 1.5-2.0, J(H3',H5') ≈ 0.5-1.0 | H5' is adjacent to the oxygen and will be the most downfield of the furan protons. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The carbon chemical shifts are sensitive to the electronic environment, and the furan substituent will induce noticeable shifts in the indole ring carbons compared to the parent indole.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 124 - 126 | The C2 carbon of the indole ring typically resonates in this region.[4] |

| C3 | 102 - 104 | C3 is generally the most upfield carbon in the indole pyrrole ring.[4] |

| C3a | 128 - 130 | A quaternary carbon at the fusion of the two indole rings. |

| C4 | 120 - 122 | The furan substituent at C6 will have a moderate effect on the chemical shift of C4. |

| C5 | 111 - 113 | C5 is ortho to the furan substituent and is expected to be shielded. |

| C6 | 135 - 137 | This quaternary carbon is directly attached to the furan ring and will be deshielded. |

| C7 | 119 - 121 | C7 is also influenced by the furan substituent. |

| C7a | 136 - 138 | The second quaternary carbon at the ring junction. |

| C2' | 155 - 157 | This quaternary carbon of the furan ring is attached to the indole and will be deshielded. |

| C3' | 105 - 107 | The C3' of the furan ring.[3] |

| C4' | 111 - 113 | The C4' of the furan ring.[3] |

| C5' | 142 - 144 | The C5' of the furan ring is adjacent to the oxygen and is the most downfield furan carbon. |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocols should be followed.

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

Figure 3. Key 2D NMR experiments and their applications for structural elucidation.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment will show cross-peaks between protons that are spin-spin coupled. This will be essential to trace the connectivity of the protons within the indole and furan rings separately. For example, a cross-peak between the signals at ~7.6-7.8 ppm (H4) and ~7.1-7.3 ppm (H5) would confirm their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. [5]This is the most reliable way to assign the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the indole and furan rings. For instance, a correlation between the furan proton H3' and the indole carbon C6 would provide definitive evidence for the linkage at this position.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a detailed fingerprint of its unique molecular structure. This technical guide offers a robust predictive framework for the interpretation of its 1D NMR spectra, grounded in the established principles of NMR spectroscopy and the known chemical shifts of related heterocyclic systems. Furthermore, the outlined experimental protocols for sample preparation and data acquisition provide a clear path for obtaining high-quality spectral data. For unambiguous structural confirmation, the application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, is strongly recommended. The comprehensive approach detailed herein will empower researchers to confidently identify and characterize this compound, a crucial step in its further investigation for potential applications in medicinal chemistry and materials science.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 11.5 (2007): 397-429.

- Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Mini-reviews in organic chemistry 4.4 (2007): 397-429.

-

Wiley-VCH. Supporting Information. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

- de Andrade, M. M., et al. "1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species." Molecules 17.3 (2012): 2985-3004.

- Tadano, T., et al. "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional." Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry 1982.10 (1982): 1659-1664.

-

Semantic Scholar. 13C NMR spectroscopy of indole derivatives. [Link]

- Page, T. F., et al. "The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives." Journal of the American Chemical Society 90.26 (1968): 7244-7247.

- Abraham, R. J., and M. Reid. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Journal of the Chemical Society, Perkin Transactions 2 5 (2002): 894-902.

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

Sources

Introduction: The Convergence of Two Privileged Heterocycles

An In-depth Technical Guide to 6-(furan-2-yl)-1H-indole: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often yields molecules with novel properties and enhanced biological activity. This compound is a prime example of such a molecular architecture, integrating the electron-rich indole nucleus with the versatile furan ring. The indole moiety is a cornerstone of numerous natural products and pharmaceuticals, recognized for its ability to interact with a wide array of biological targets.[1][2] Similarly, furan and its derivatives are not only crucial building blocks in organic synthesis but are also present in many compounds with significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's physical and chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, explores its reactivity, and discusses its potential as a valuable scaffold in modern drug discovery.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound where a furan ring is attached to the 6-position of an indole ring via a carbon-carbon bond.

| Property | Value | Source |

| Chemical Formula | C₁₂H₉NO | [6][7] |

| Molecular Weight | 183.21 g/mol | [6][7] |

| CAS Number | 885273-35-8 | [6][7] |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | General observation for similar compounds |

| Hydrogen Bond Donor Count | 1 (from the indole N-H) | Calculated |

| Hydrogen Bond Acceptor Count | 1 (from the furan oxygen) | Calculated |

| Rotatable Bond Count | 1 (the C-C bond between the rings) | Calculated |

Synthesis of this compound

The construction of the C-C bond between the indole and furan rings is most efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is a particularly effective and widely used method for this purpose.

The logical synthetic approach involves the coupling of 6-bromo-1H-indole with 2-furanylboronic acid. The choice of a protecting group for the indole nitrogen, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, is crucial. Protection prevents side reactions, such as N-arylation, and often improves the solubility and stability of the indole substrate during the reaction. The protecting group is subsequently removed to yield the final product.

Diagram of Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura coupling pathway for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology based on standard literature procedures for Suzuki couplings involving indole derivatives. Researchers should optimize conditions as needed.

-

Protection of 6-Bromo-1H-indole: a. To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield 1-(tosyl)-6-bromo-1H-indole.

-

Suzuki Coupling: a. In a round-bottom flask, combine 1-(tosyl)-6-bromo-1H-indole (1.0 eq), furan-2-boronic acid (1.5 eq), and sodium carbonate (3.0 eq). b. Add a solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio). c. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. d. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive pressure of the inert gas. e. Heat the reaction mixture to reflux (approx. 85-90 °C) and stir for 4-8 hours, monitoring by TLC. f. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain 1-(tosyl)-6-(furan-2-yl)-1H-indole.

-

Deprotection: a. Dissolve the purified 1-(tosyl)-6-(furan-2-yl)-1H-indole (1.0 eq) in a mixture of methanol and water. b. Add a strong base, such as sodium hydroxide (5-10 eq), and heat the mixture to reflux for 2-4 hours. c. Cool the reaction, neutralize with an acid (e.g., 1M HCl), and extract the product with ethyl acetate. d. Wash the organic phase, dry it, and concentrate it. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized molecule. The following sections describe the expected spectroscopic data based on the known properties of indole and furan moieties.[8][9]

Workflow for Spectroscopic Analysis

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[10]

¹H NMR (Predicted): The proton spectrum will show distinct signals for the indole and furan rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | 8.1 - 8.5 | broad singlet | Signal is exchangeable with D₂O. Shift is solvent-dependent. |

| Furan H5' | ~7.5 | doublet or dd | Coupled to H4'. The prime (') denotes a furan ring position. |

| Indole H7 | ~7.8 | doublet | Coupled to H5. |

| Indole H4 | ~7.6 | doublet | Coupled to H5. |

| Indole H5 | ~7.2 | doublet of doublets | Coupled to H4 and H7. |

| Indole H2 | ~7.3 | multiplet | May appear as a triplet or dd, coupled to H3 and N-H. |

| Indole H3 | ~6.5 | multiplet | Coupled to H2. |

| Furan H3' | ~6.5 | doublet or dd | Coupled to H4'. |

| Furan H4' | ~6.4 | doublet of doublets | Coupled to H3' and H5'.[11][12] |

¹³C NMR (Predicted): The carbon spectrum will show 12 distinct signals corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Furan C2' | 150 - 155 | Carbon attached to the indole ring. |

| Furan C5' | 142 - 145 | |

| Indole C7a | 135 - 138 | Indole bridgehead carbon. |

| Indole C6 | 130 - 135 | Carbon attached to the furan ring. |

| Indole C3a | 128 - 130 | Indole bridgehead carbon. |

| Indole C2 | 122 - 125 | |

| Indole C4 | 120 - 122 | |

| Indole C5 | 118 - 120 | |

| Indole C7 | 110 - 113 | |

| Furan C4' | 111 - 113 | |

| Furan C3' | 106 - 109 | |

| Indole C3 | 101 - 103 | [13][14] |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Molecular Ion ([M]⁺): 183.0684 (for C₁₂H₉NO).

-

Fragmentation: Fragmentation patterns would likely involve cleavage of the bond between the two rings or characteristic fragmentation of the individual indole or furan rings.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A sharp peak around 3350-3450 cm⁻¹ is characteristic of the indole N-H bond.

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan): A strong absorption band is expected around 1050-1150 cm⁻¹ for the furan ether linkage.[9][15]

UV-Visible Spectroscopy

Indole and its derivatives exhibit characteristic UV absorption due to π→π* electronic transitions.[16] The spectrum, typically run in ethanol or cyclohexane, is expected to show strong absorption bands.

-

Expected λₘₐₓ: Two main absorption bands are predicted, one around 220-230 nm and a second, broader band around 270-290 nm, characteristic of the indole chromophore with extended conjugation from the furan ring.[17][18]

Chemical Properties and Reactivity

The chemical reactivity of this compound is a composite of the individual reactivities of the indole and furan rings. Both heterocycles are π-excessive and thus highly reactive towards electrophiles.[19][20]

-

Indole Ring Reactivity: The preferred site for electrophilic attack on the indole nucleus is the C3 position. This is because the intermediate cation (the sigma complex) formed upon attack at C3 is significantly more stable, allowing the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the benzene aromaticity.[19]

-

Furan Ring Reactivity: Furan is less aromatic than indole and can behave as a conjugated diene in Diels-Alder reactions.[21] For electrophilic substitution, the attack preferentially occurs at the C2 or C5 positions due to greater stabilization of the cationic intermediate. Since the C2 position is already substituted, the C5 position of the furan ring is the most likely site for further electrophilic attack.

Diagram of Electrophilic Attack Sites

Caption: Most probable sites for electrophilic substitution.

Potential Applications in Drug Discovery

The this compound scaffold is a compelling starting point for drug discovery programs. The combination of these two "privileged" heterocycles offers multiple vectors for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

-

Anticancer Agents: The indole nucleus is a core structure in numerous tubulin polymerization inhibitors, which are a major class of anticancer drugs.[1][22] Furan derivatives have also demonstrated anticancer activity through various mechanisms.[23] Therefore, derivatives of this compound could be explored as novel antimitotic agents.

-

Anti-inflammatory and Analgesic Agents: Indomethacin is a well-known indole-based non-steroidal anti-inflammatory drug (NSAID).[1] Furan derivatives have also been reported to possess anti-inflammatory and analgesic properties.[24] This suggests that this hybrid scaffold could be a promising template for developing new anti-inflammatory drugs.

-

Antimicrobial and Antiviral Agents: Both indole and furan derivatives have a rich history in the development of antimicrobial and antiviral therapies.[3][25] The unique electronic and structural features of this compound could be leveraged to design novel agents targeting infectious diseases.

Conclusion

This compound is a molecule of significant interest, bridging the well-established chemical and pharmacological profiles of indole and furan. Its synthesis is readily achievable through modern cross-coupling techniques, and its structure can be unequivocally confirmed by a suite of standard spectroscopic methods. The molecule's reactivity is dominated by the electron-rich nature of its constituent rings, offering clear pathways for further functionalization. Given the broad therapeutic relevance of its parent heterocycles, this compound represents a valuable and versatile scaffold for the design and development of next-generation therapeutic agents.

References

-

PubChem. 6-(furan-2-yloxy)-1H-indole. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. Supporting Information for: (E)-2-(1,3-Diphenylallyl)furan.

-

Wiley-VCH. Supporting Information for: 3-(Tetrahydro-2-methylfuran-2-yl)-7-methoxy-1-methyl-1H-indole.

-

Lamiot, J., et al. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.

-

Pharmapproach. Pharmacological activity of furan derivatives.

-

Capot Chemical. Specifications of this compound.

-

MDPI. Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Molecules.

-

CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects.

-

PubMed. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.

-

C&EN. Furan as a versatile synthon. Chemical & Engineering News.

-

The Royal Society of Chemistry. Supporting Information for: Synthesis of Novel Fluorinated Indole Derivatives.

-

ChemicalBook. 885273-35-8(6-FURAN-2-YL-1H-INDOLE) Product Description.

-

NIH. Biomedical Importance of Indoles. Molecules.

-

PubMed. Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ. ACS Combinatorial Science.

-

ResearchGate. The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. ChemistrySelect.

-

MDPI. Supplementary Materials: Enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons by carbene organocatalysis.

-

BenchChem. Spectroscopic properties of furan and its derivatives.

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives.

-

SlideShare. Synthesis and Chemistry of Indole.

-

Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

-

The Royal Society of Chemistry. Electronic Supplementary Information for: Laccase/TEMPO-mediated oxidation of furan-2-yl-alcohols.

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.

-

PubChem. 6-(furan-3-yl)-1H-indole. National Center for Biotechnology Information.

-

ChemicalBook. Furan(110-00-9) 1H NMR spectrum.

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

-

PharmaXChange.info. Preparation and Properties of INDOLE.

-

Scribd. Furan: Properties, Synthesis, and Reactions.

-

Journal of the Chemical Society. Reactions of furan compounds. Part VI. Formation of indole, pyrrocoline, and carbazole during the catalytic conversion of furan into pyrrole.

-

ResearchGate. Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ.

-

MDPI. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules.

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.

-

NIST WebBook. Furan. National Institute of Standards and Technology.

-

YouTube. Five Member Heterocycles Reactivity of Furan.

-

NIH. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

-

PubMed. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry.

-

ResearchGate. Chemistry and Therapeutic Aspect of Furan: A Short Review.

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.

-

YouTube. Furan Synthesis and Reactions.

-

Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.

-

Wikipedia. Furan.

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

-

ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

-

Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. capotchem.com [capotchem.com]

- 7. 885273-35-8 CAS MSDS (6-FURAN-2-YL-1H-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Furan [webbook.nist.gov]

- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bhu.ac.in [bhu.ac.in]

- 20. m.youtube.com [m.youtube.com]

- 21. Furan as a versatile synthon [pubsapp.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-(furan-2-yl)-1H-indole (CAS 885273-35-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(furan-2-yl)-1H-indole (CAS Number: 885273-35-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating foundational chemical principles with contemporary synthetic strategies and potential biological relevance, this document serves as a critical resource for researchers exploring the therapeutic potential of novel indole-furan scaffolds.

Core Molecular Attributes and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a furan ring attached to the 6-position of an indole nucleus. This unique structural combination of two pharmacologically significant heterocycles imparts distinct electronic and steric properties that are of considerable interest in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 885273-35-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Appearance | Varies by supplier; often a powder or crystalline solid | N/A |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility underscores the novelty of this compound and the need for further characterization.

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature, indicating its status as a relatively novel compound likely explored in proprietary drug discovery programs or as part of larger chemical libraries. However, based on established principles of organic synthesis, several strategic pathways can be proposed for its efficient construction. Palladium-catalyzed cross-coupling reactions are the most logical and versatile methods for forging the C-C bond between the indole and furan rings.

Suzuki-Miyaura Cross-Coupling: A Preferred Strategy

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds.[2] This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2] For the synthesis of this compound, this would involve the reaction of a 6-haloindole derivative with a 2-furylboronic acid or its ester.

Proposed Suzuki-Miyaura Coupling Workflow:

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 eq), 2-furylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and minimizing side reactions. The base is essential for the transmetalation step in the catalytic cycle. The solvent system is selected to ensure the solubility of all reactants and facilitate the reaction.

Alternative Cross-Coupling Strategies

While Suzuki-Miyaura coupling is a primary choice, other palladium-catalyzed cross-coupling reactions such as the Stille, Negishi, or Hiyama couplings could also be employed for the synthesis of this compound.

-

Stille Coupling: This would involve the reaction of a 6-haloindole with a 2-(tributylstannyl)furan.[3] A key advantage of the Stille coupling is its tolerance to a wide range of functional groups.[4]

-

Negishi Coupling: This strategy would utilize a 6-haloindole and an organozinc reagent, such as 2-furylzinc chloride.[1] The Negishi coupling is known for its high reactivity and ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms.[1]

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the constituent indole and furan moieties are well-established pharmacophores present in numerous biologically active compounds.

The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse therapeutic applications.[5] These include anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) activities.[5] The ability of the indole ring to mimic the structure of tryptophan allows it to interact with a variety of biological targets.

The Furan Moiety as a Bioisostere and Pharmacophore

The furan ring is another important heterocyclic motif in drug design.[6] It can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance metabolic stability and receptor binding.[6] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8]

The Hybrid Vigor of the Indole-Furan Conjugate

The conjugation of indole and furan rings in this compound presents an opportunity for "hybrid vigor," where the combined scaffold may exhibit unique biological activities or an improved pharmacological profile compared to its individual components. The furan moiety at the 6-position of the indole can influence the overall lipophilicity, electronic distribution, and metabolic stability of the molecule, potentially leading to novel interactions with biological targets. For instance, indole-furan conjugates have been explored as potential anticancer agents.[9]

Signaling Pathway Exploration (Hypothetical):

Given the prevalence of indole and furan derivatives as kinase inhibitors, it is plausible that this compound could interact with various protein kinases involved in cell signaling pathways implicated in diseases such as cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound can vary, and it is crucial for researchers to verify the quality of the material before use in sensitive biological assays.

Table 2: Selected Suppliers of this compound

| Supplier | Purity | Notes |

| AK Scientific, Inc. | 98% | For research use. |

| Alfa Chemistry | Not specified | For experimental/research use. |

| ChemicalBook | Not specified | Lists multiple global suppliers. |

| Capot Chemical | 95% Min | Provides basic specifications. |

| Biosynth | Not specified | Research chemical. |

| J&W Pharmlab | Not specified | For research use. |

Conclusion and Future Directions

This compound represents a novel and underexplored chemical entity with significant potential in drug discovery. The convergence of the pharmacologically validated indole and furan scaffolds suggests that this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with complete physicochemical characterization, are essential for advancing the study of this molecule.

-

Biological Screening: Comprehensive biological screening against a panel of relevant targets, particularly protein kinases and other enzymes implicated in disease, is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with substitutions on both the indole and furan rings will be crucial for elucidating the SAR and optimizing the biological activity.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives as next-generation therapeutic agents.

References

- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv

- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv

-

Negishi coupling. In Wikipedia. Retrieved from [Link]

- Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. (2012). Organic & Biomolecular Chemistry, 10(46), 9154-9157.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(6), 7596-7609.

- A novel furan compound and its use in fragrance formulations. (2023).

- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (2016). American Chemical Society.

- (7-Bromo-1H-indol-2-yl)boronic acid in Suzuki-Miyaura Coupling. (2025). Benchchem.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12668-12679.

- Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. (2023). Letters in Drug Design & Discovery, 20(1), 1-13.

- Furan derivatives, method of synthesis and uses thereof. (2008).

- Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (2024). Bioorganic Chemistry, 146, 107293.

-

Stille Coupling. In Chemistry LibreTexts. Retrieved from [Link]

- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. (2025). Benchchem.

- Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. (2017). Chemical Research in Chinese Universities, 33(3), 365-372.

- Indole derivatives. (1996).

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (2022). World Journal of Pharmaceutical Research, 11(13), 1-20.

- Indole derivatives. (1993).

- Processes for production of indole compounds. (2011).

- Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018). The Journal of Organic Chemistry, 83(22), 14010-14021.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1).

- Furans, thiophenes and related heterocycles in drug discovery. (2005). Current Opinion in Drug Discovery & Development, 8(6), 723-740.